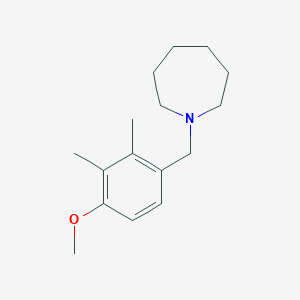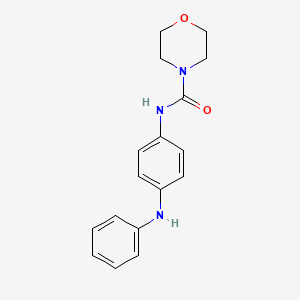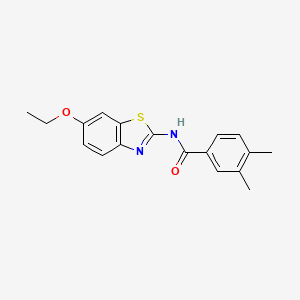
1-(4-methoxy-2,3-dimethylbenzyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxy-2,3-dimethylbenzyl)azepane, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in several biological processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
1-(4-methoxy-2,3-dimethylbenzyl)azepane inhibits 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ activity by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to downstream effects on several signaling pathways. The inhibition of 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ activity has been shown to have a neuroprotective effect by reducing the accumulation of β-amyloid plaques in the brain, a hallmark of Alzheimer's disease. Additionally, the inhibition of 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ activity has been shown to have mood-stabilizing effects by regulating the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-(4-methoxy-2,3-dimethylbenzyl)azepane has several biochemical and physiological effects, including the inhibition of 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ activity, the reduction of β-amyloid plaque accumulation in the brain, the regulation of neurotransmitter levels in the brain, and the inhibition of cancer cell growth and induction of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-methoxy-2,3-dimethylbenzyl)azepane in lab experiments is its high potency as a 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ inhibitor, making it a valuable tool for studying the role of 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ in various biological processes. Additionally, the compound's high yield in the synthesis method makes it a cost-effective and efficient tool for researchers. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
The potential therapeutic applications of 1-(4-methoxy-2,3-dimethylbenzyl)azepane are vast, and future research should focus on exploring its potential in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. Additionally, future research should focus on developing more selective 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ inhibitors to minimize potential toxicity and improve therapeutic efficacy. Finally, the compound's potential as a tool for studying the role of 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ in various biological processes should be further explored.
Métodos De Síntesis
The synthesis of 1-(4-methoxy-2,3-dimethylbenzyl)azepane involves the reaction of 4-methoxy-2,3-dimethylbenzaldehyde with 1-azepanamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography. The yield of the synthesis method is high, making it a cost-effective and efficient method for producing this compound.
Aplicaciones Científicas De Investigación
1-(4-methoxy-2,3-dimethylbenzyl)azepane has been extensively studied for its potential therapeutic applications in several diseases, including Alzheimer's disease, bipolar disorder, and cancer. The compound's ability to inhibit 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ activity has been shown to have a neuroprotective effect, making it a potential treatment for Alzheimer's disease. Additionally, the compound has been shown to have mood-stabilizing effects, making it a potential treatment for bipolar disorder. In cancer research, the compound has been shown to inhibit cancer cell growth and induce apoptosis, making it a potential anticancer agent.
Propiedades
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13-14(2)16(18-3)9-8-15(13)12-17-10-6-4-5-7-11-17/h8-9H,4-7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJDYIVGHNOQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2,3-dimethylbenzyl)azepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5685650.png)
![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5685665.png)
![7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5685677.png)
![N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5685680.png)


![5,6-dimethoxy-2-{2-[3-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5685717.png)
![5-chloro-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5685725.png)
![1-(cyclobutylcarbonyl)-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5685732.png)
![3-methyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5685739.png)
![(1R*,3S*)-3-ethoxy-7-[(2-methoxyphenyl)sulfonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5685744.png)
![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide](/img/structure/B5685752.png)
![2-[5-(isopropoxymethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685763.png)
![1-{5-[(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B5685764.png)